molecular formula C12H15F3N2O B8647009 (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide

(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide

Katalognummer: B8647009
Molekulargewicht: 260.26 g/mol
InChI-Schlüssel: RZSARXINBOJSRD-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pentanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable pentanamide precursor. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium or copper. The reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or dimethylformamide to ensure proper solubility and reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of (3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to its biological effects. The compound may inhibit or activate certain pathways, depending on its target, thereby exerting its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C12H15F3N2O

Molekulargewicht

260.26 g/mol

IUPAC-Name

(3R)-3-[4-(trifluoromethyl)anilino]pentanamide

InChI

InChI=1S/C12H15F3N2O/c1-2-9(7-11(16)18)17-10-5-3-8(4-6-10)12(13,14)15/h3-6,9,17H,2,7H2,1H3,(H2,16,18)/t9-/m1/s1

InChI-Schlüssel

RZSARXINBOJSRD-SECBINFHSA-N

Isomerische SMILES

CC[C@H](CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F

Kanonische SMILES

CCC(CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.